molecular formula C10H12N2O B8787292 (3-Aminophenyl)(azetidin-1-yl)methanone

(3-Aminophenyl)(azetidin-1-yl)methanone

Cat. No. B8787292
M. Wt: 176.21 g/mol
InChI Key: ZGHLPFNFXSETAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminophenyl)(azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(3-aminophenyl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C10H12N2O/c11-9-4-1-3-8(7-9)10(13)12-5-2-6-12/h1,3-4,7H,2,5-6,11H2

InChI Key

ZGHLPFNFXSETAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl (3-(azetidine-1-carbonyl)phenyl)carbamate (600 mg, 2.171 mmol) in DCM (5.0 ml) was added trifluoroacetic acid (0.167 ml, 2.171 mmol) at 0° C. under nitrogen atmosphere. Reaction was stirred at room temperature for 1 hr. Solvent evaporated up to dryness and the residual solid was dissolved in DCM (20 ml) and washed with saturated solution of NaHCO3. DCM layer was dried over sodium sulphate and evaporated under vacuum. Resulting solid was washed with pentane and ether to give the titled compound (310 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.167 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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